molecular formula C8H11N3 B1197160 1-Methyl-3-p-tolyltriazene CAS No. 21124-13-0

1-Methyl-3-p-tolyltriazene

Cat. No. B1197160
CAS RN: 21124-13-0
M. Wt: 149.19 g/mol
InChI Key: DNGJVDGPCGXBFF-UHFFFAOYSA-N
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Description

1-Methyl-3-p-tolyltriazene is a chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.20 . It appears as a light orange to yellow to green powder or crystal .


Synthesis Analysis

1-Methyl-3-p-tolyltriazene is used for the esterification of acids . It has been employed as a derivatization agent for the solid-phase methyl esterification of carboxy groups of various sialylated oligosaccharides .


Molecular Structure Analysis

The molecular structure of 1-Methyl-3-p-tolyltriazene has been determined to have monoclinic symmetry .


Chemical Reactions Analysis

The thermolysis of 1-Methyl-3-p-tolyltriazene results in products such as p-toluidine, N-methyl-p-toluidine, and p-chlorotoluene . It is also used in the esterification of acids .


Physical And Chemical Properties Analysis

1-Methyl-3-p-tolyltriazene is a solid at 20°C and should be stored under inert gas . It is air sensitive and soluble in ether . Its melting point is 81°C .

Scientific Research Applications

Methylation Agent in Gas Chromatography

“1-Methyl-3-p-tolyltriazene” has been used for methylation during the simultaneous determination of hippuric and o-, m-, and p-methylhippuric acids by gas chromatography . This application is particularly useful in analytical chemistry where it aids in the identification and quantification of these acids.

Solid-Phase Methyl Esterification of Carboxy Groups

A rapid and quantitative method for solid-phase methyl esterification of carboxy groups of various sialylated oligosaccharides has been established. The method employed a triazene derivative, 3-methyl-1-p-tolyltriazene, for facile derivatization of oligosaccharides immobilized onto general solid supports .

Unimolecular Decomposition Study

The kinetics and mechanism of unimolecular decomposition of “1-Methyl-3-p-tolyltriazene” have been studied . The near-zero value for ΔS* suggests a transition state with minimal stretching of the N-N bonds in tautomers. The activation energy (Ea = 29.2 kcal/mol) and ΔS* for the decomposition are very similar to those of the azoarylalkanes (Ar-N=N-R), suggesting a similar mechanism of degradation .

Thermolysis Study

The thermal decomposition of “1-Methyl-3-p-tolyltriazene” in apolar hydrocarbon solvents follows first-order kinetics . The formation of methyl radicals was clearly demonstrated. In addition, a CIDNP investigation of the thermolysis of monoalkyltriazenes has demonstrated the formation of the aminyl radical pair (ArNH R), which is presumed to arise via homolysis of the unconjugated tautomeric form B .

Biological Properties

Alkyl aryl triazenes (Ar-N=N-NHR) have been widely studied and their synthesis, tautomerism, degradation, and biological properties have recently been reviewed . These monoalkyltriazenes exist as a tautomeric mixture of forms A and B .

Proton Transfer Study

The kinetics of the benzoic acid-catalyzed decomposition of 3-alkyl-1-aryltriazenes in aprotic solvents has been studied . It has been suggested that proton transfer and departure of the alkyl cation are synchronous and rate-determining during the decomposition to give ArNH2, N2, and products from the alkyl fragment .

Mechanism of Action

The thermolysis of 1-Methyl-3-p-tolyltriazene suggests a transition state with minimal stretching of the N—N bonds in tautomers . The activation energy and ΔS≠ for the decomposition of 1-Methyl-3-p-tolyltriazene are very similar to those of the azoarylalkanes (Ar—N=N—R), suggesting a similar mechanism of degradation .

Safety and Hazards

1-Methyl-3-p-tolyltriazene is harmful if swallowed and is a flammable solid . It should be kept away from heat, sparks, open flames, and hot surfaces . Protective gloves, eye protection, and face protection should be worn when handling this product .

Future Directions

1-Methyl-3-p-tolyltriazene has been used for the esterification of acids and as a derivatization agent for the solid-phase methyl esterification of carboxy groups of various sialylated oligosaccharides . This suggests potential future applications in the field of organic synthesis.

properties

IUPAC Name

4-methyl-N-(methyldiazenyl)aniline
Source PubChem
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InChI

InChI=1S/C8H11N3/c1-7-3-5-8(6-4-7)10-11-9-2/h3-6H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGJVDGPCGXBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8066680
Record name 1-Triazene, 1-methyl-3-(4-methylphenyl)-
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Molecular Weight

149.19 g/mol
Source PubChem
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Product Name

1-Methyl-3-p-tolyltriazene

CAS RN

21124-13-0
Record name 1-Methyl-3-p-tolyltriazene
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Record name Methyl-4-tolyltriazene
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Record name 1-Methyl-3-p-tolyltriazene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary application of 1-Methyl-3-p-tolyltriazene highlighted in the provided research?

A1: The research primarily focuses on the use of 1-Methyl-3-p-tolyltriazene as a reagent for esterification reactions. Specifically, [] demonstrated its effectiveness in converting carboxylic acids to their corresponding methyl esters.

Q2: Are there any potential safety concerns associated with using 1-Methyl-3-p-tolyltriazene?

A2: While the research primarily focuses on the synthetic application of 1-Methyl-3-p-tolyltriazene, one study mentions a significant safety concern. [] explicitly labels 1-Methyl-3-p-tolyltriazene as a "potential explosive." This highlights the importance of handling this compound with extreme caution and adhering to appropriate safety protocols in a laboratory setting.

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